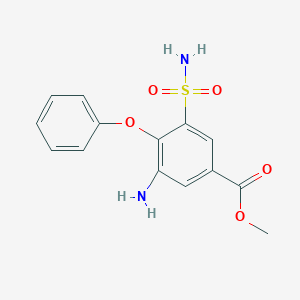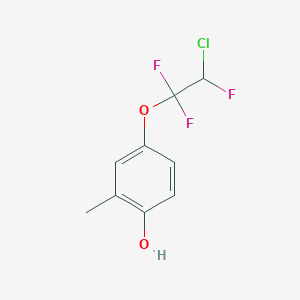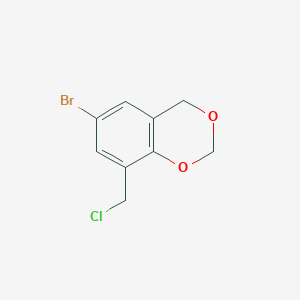
6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine is a chemical compound that belongs to the family of benzodioxines. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine has been used in scientific research for its potential applications in drug discovery and development. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Biochemische Und Physiologische Effekte
6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation in the brain. It has also been shown to have antioxidant properties and may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for research. However, one of the limitations of using this compound is its potential toxicity. It is important to handle it with care and to follow proper safety protocols when working with it in the lab.
Zukünftige Richtungen
There are several future directions for research on 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine. One area of interest is its potential use as a therapeutic agent for neurological disorders. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical trials. Another area of interest is its potential use in combination with other drugs to enhance their anti-cancer properties. Overall, 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine is a promising compound with a range of potential applications in scientific research.
Synthesemethoden
The synthesis of 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine involves the reaction of 2-bromoanisole with formaldehyde and hydrochloric acid. The resulting product is then treated with sodium hydroxide to obtain the final product. This method has been optimized to produce high yields of 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine with high purity.
Eigenschaften
IUPAC Name |
6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-2H,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTVUEYQWXWQKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)CCl)OCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383922 |
Source


|
| Record name | 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine | |
CAS RN |
129888-79-5 |
Source


|
| Record name | 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

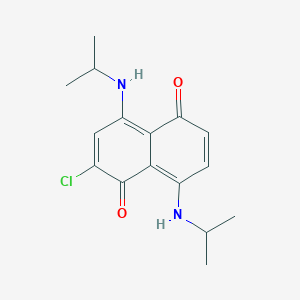
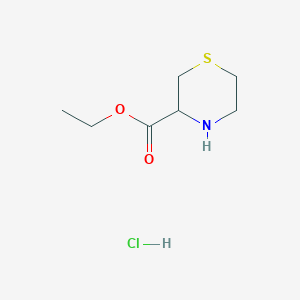
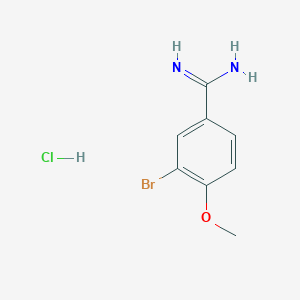
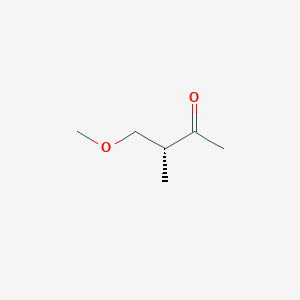
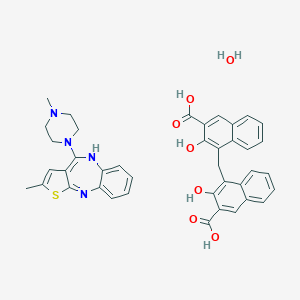
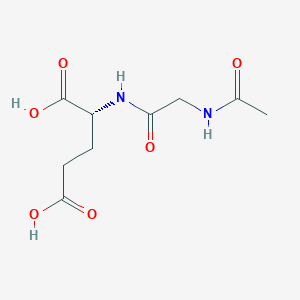
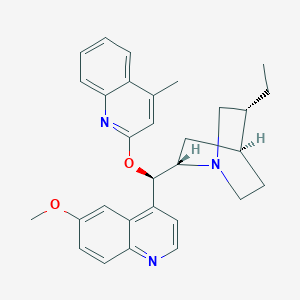

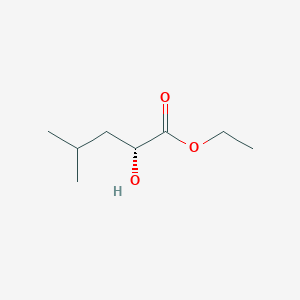
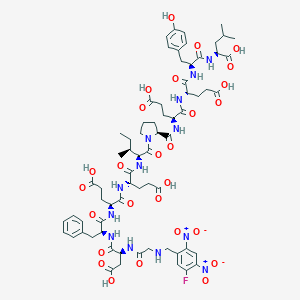
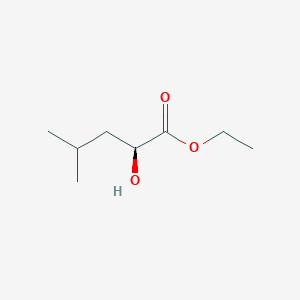
![(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B138018.png)
